molecular formula C26H22ClNO4 B2738932 (3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2127056-95-3

(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2738932
CAS No.: 2127056-95-3
M. Wt: 447.9 g/mol
InChI Key: ZIPYEAFCQQVOGF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a 4-chlorophenyl substituent at the C4 position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the N1 position. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

CAS No.

2127056-95-3

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)

InChI Key

ZIPYEAFCQQVOGF-UHFFFAOYSA-N

SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

(3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a fluorenylmethoxycarbonyl moiety. Its chemical structure can be represented as:

C20H22ClNO3\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}\text{O}_{3}

Anticancer Properties

Research has indicated that (3S,4R)-4-(4-Chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits anticancer activity against various cancer cell lines. The compound has been shown to induce cytotoxic effects in A549 human lung adenocarcinoma cells, with studies reporting a reduction in cell viability by approximately 63.4% at specific concentrations (p < 0.05) .

Table 1: Anticancer Activity Against A549 Cells

Compound ConcentrationCell Viability (%)Statistical Significance
Control100-
100 µM63.4p < 0.05
50 µM76.6p < 0.024

Anti-inflammatory Effects

The compound also interacts with cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. In laboratory settings, it has demonstrated anti-inflammatory properties by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory mediators .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound binds to the active site of COX-2, inhibiting its enzymatic activity.
  • Cell Signaling Modulation : It influences pathways such as NF-κB, which is critical for immune responses.
  • Metabolic Pathway Involvement : The compound interacts with cytochrome P450 enzymes, affecting drug metabolism and clearance .

Study on Anticancer Activity

In a comparative study involving various derivatives of pyrrolidine-3-carboxylic acids, it was found that modifications to the phenyl ring significantly altered anticancer efficacy. The presence of halogen substituents enhanced the cytotoxicity profile against A549 cells .

Table 2: Comparison of Pyrrolidine Derivatives

CompoundViability (%) at 100 µMNotes
(3S,4R)-Chlorophenyl63.4Significant anticancer activity
(3S,4R)-Bromophenyl70.5Moderate activity
(3S,4R)-Fluorophenyl59.5Enhanced activity observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Aryl Substituents
  • 4-Bromophenyl analog ():

    • Structure: (3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid.
    • Molecular weight: 492.36 g/mol (vs. ~447.8 g/mol estimated for the chlorophenyl analog).
    • Key differences: Bromine’s higher atomic weight and polarizability may enhance halogen bonding in target interactions but reduce solubility compared to chlorine.
  • 3,5-Dimethoxyphenyl analog ():

    • Structure: (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-pyrrolidine-3-carboxylic acid.
    • Molecular weight: 482 g/mol.
    • Key differences: Methoxy groups increase electron density and solubility but may sterically hinder interactions.
Alkyl and Heteroaryl Substituents
  • Methylimidazol-4-yl analog (): Structure: (3S,4S)-1-Fmoc-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid.
  • Trifluoromethyl analog ():

    • Structure: rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
    • Molecular weight: 293.34 g/mol (core structure).
    • Key differences: The CF₃ group increases hydrophobicity and metabolic stability, making it advantageous in drug design.

Physicochemical and Handling Properties

  • Solubility : Chlorophenyl and bromophenyl analogs are likely less water-soluble than methoxy- or imidazole-containing derivatives due to increased hydrophobicity.
  • Stability : The Fmoc group in all analogs requires storage at 2–8°C to prevent degradation .
  • Hazards : Bromophenyl and chlorophenyl analogs share similar hazard profiles (H302: harmful if swallowed) .

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